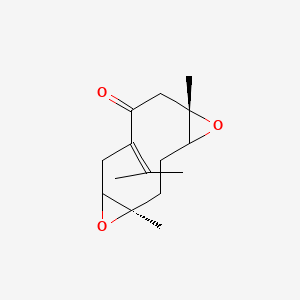

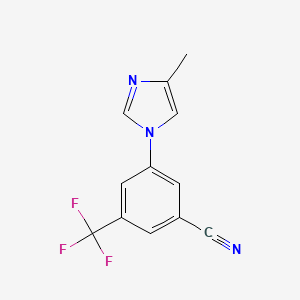

3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile

Overview

Description

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile is a reagent used in the synthesis of small molecular inhibitors that target the catalytic domains of protein kinase that are not in active conformation .

Synthesis Analysis

The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile involves several steps. The process involves the use of toxic and a potential explosive azide such as diphenylphosphoryl azide for conversion of compound (3) to compound (4); further obtained carbamate intermediate (4) requires expensive and time-consuming chromatographic purification .Molecular Structure Analysis

The molecular formula of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile is C12H8F3N3 . It includes multiple functional groups: aniline, methyl, and imidazole .Chemical Reactions Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The melting point is between 129.0 and 133.0°C .Scientific Research Applications

Synthesis and Structure of Coordination Polymers : A study by Agarwal and Bharadwaj (2015) discusses the synthesis of a novel three-dimensional Co(II) coordination polymer using a ligand similar to 3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile, demonstrating its application in creating new porous materials with potential uses in catalysis, gas storage, or separation processes (Agarwal & Bharadwaj, 2015).

Corrosion Inhibition : Ammal, Prajila, and Joseph (2018) researched the use of benzimidazole derivatives (structurally related to the compound ) as corrosion inhibitors for mild steel in acidic environments. This highlights its potential in protecting metals from corrosion, which is crucial in various industries (Ammal, Prajila, & Joseph, 2018).

Construction of Photoluminescent and Magnetic Coordination Polymers : Aijaz, Sañudo, and Bharadwaj (2011) synthesized a new ligand, similar to the compound , for constructing coordination polymers. These polymers were analyzed for their photoluminescent and magnetic properties, indicating potential applications in sensors, electronic devices, or magnetic materials (Aijaz, Sañudo, & Bharadwaj, 2011).

Luminescent Properties : Tang, Wang, and Ng (2018) investigated the luminescent properties of salts derived from an imidazole compound similar to 3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile. Such compounds could have applications in optoelectronic devices or as sensors (Tang, Wang, & Ng, 2018).

Pharmacokinetics and Anti-Fibrotic Drug Potential : Kim et al. (2008) explored the pharmacokinetics and tissue distribution of a compound structurally related to 3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile. They found potential for its use as an anti-fibrotic drug, underscoring its importance in medicinal chemistry (Kim et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3/c1-8-6-18(7-17-8)11-3-9(5-16)2-10(4-11)12(13,14)15/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMHYQUJHLKUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677149 | |

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile | |

CAS RN |

641571-12-2 | |

| Record name | Benzonitrile, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)

![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)

![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)

![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)